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Cat. No.: B3111706 Get Quote

Introduction

Fexofenadine is a second-generation antihistamine used to treat allergy symptoms such as hay

fever and urticaria.[1][2] It is the active carboxylic acid metabolite of terfenadine and functions

as a selective peripheral H1 blocker.[3] During the synthesis and storage of fexofenadine,

several process-related and degradation impurities can arise. The identification and

quantification of these impurities are crucial for ensuring the quality, safety, and efficacy of the

final drug product. This application note provides detailed protocols and methods for the

chromatographic separation of fexofenadine and its key impurities using High-Performance

Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Key Fexofenadine Impurities

Several related compounds and degradation products of fexofenadine have been identified.

The British Pharmacopoeia lists four key impurities:

Impurity A: Keto-fexofenadine[4][5]

Impurity B: Meta-isomer of fexofenadine[4][5]

Impurity C: Methyl ester of fexofenadine[4][5]

Impurity D: Methyl ester of keto-fexofenadine[4]
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In addition to these, an oxidative degradation product, N-oxide of fexofenadine, has also been

identified.[6]

Experimental Protocols and Methodologies
Method 1: Stability-Indicating RP-HPLC Method
This method is designed for the determination of fexofenadine hydrochloride and its four main

related impurities (A, B, C, and D) in pharmaceutical tablets.[4]

Chromatographic Conditions:

Parameter Value

Column Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[4][5]

Mobile Phase

Phosphate buffer : Methanol (60:40, v/v). The

buffer consists of 0.05 M sodium phosphate with

0.1% 1-octane sulphonic acid sodium salt and

1% triethylamine, adjusted to pH 2.7.[4]

Flow Rate 1.5 mL/min[4]

Detection UV at 215 nm[4]

Column Temperature Ambient[4]

Injection Volume 20 µL

Internal Standard Lisinopril[4]

Preparation of Solutions:

Mobile Phase Preparation: Prepare a 0.05 M sodium phosphate buffer. Add 1 g of 1-octane

sulphonic acid sodium salt monohydrate and 10 mL of triethylamine per liter of buffer. Adjust

the pH to 2.7 with phosphoric acid. Mix 600 mL of this buffer with 400 mL of methanol. Filter

and degas the final mixture.[4]

Standard Stock Solution (Fexofenadine): Accurately weigh and dissolve an appropriate

amount of fexofenadine hydrochloride reference standard in the mobile phase to obtain a
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concentration of 500 µg/mL.

Standard Stock Solution (Impurities): Prepare individual stock solutions of Impurities A, B, C,

and D at a concentration of 100 µg/mL in the mobile phase.

Working Standard Solution: Prepare a mixed working standard solution containing 50 µg/mL

of fexofenadine and appropriate concentrations of each impurity by diluting the stock

solutions with the mobile phase.

Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer an amount of

powder equivalent to 50 mg of fexofenadine hydrochloride into a 100 mL volumetric flask.

Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with

the mobile phase. Filter the solution through a 0.45 µm filter.[7]

Experimental Workflow for HPLC Analysis
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Caption: Workflow for the HPLC analysis of fexofenadine and its impurities.
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Method 2: Stability-Indicating RP-UPLC Method
This gradient UPLC method is suitable for the quantitative determination of process-related

impurities and forced degradation products of fexofenadine HCl.[5][6]

Chromatographic Conditions:

Parameter Value

Column
Waters Acquity BEH C18 (100 x 2.1 mm, 1.7

µm)[5][6]

Mobile Phase A
0.05% Triethylamine in water, pH adjusted to 7.0

with orthophosphoric acid[5][6]

Mobile Phase B Water : Acetonitrile (10:90, v/v)[5][6]

Flow Rate 0.4 mL/min[5][6]

Detection UV at 220 nm[5][6]

Column Temperature 30°C[5][6]

Injection Volume 2 µL

Gradient Program Time (min)

Preparation of Solutions:

Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter

and degas both phases.

Diluent: Use a mixture of Mobile Phase A and B in a 50:50 ratio.

Standard and Sample Preparation: Follow similar procedures as in Method 1, using the

UPLC diluent.

Logical Relationship of Impurities and Separation Methods
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Caption: Relationship between fexofenadine impurities and separation techniques.

Quantitative Data Summary
Table 1: Chromatographic Performance Data
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Method Analyte
Retention
Time (min)

Linearity
Range
(µg/mL)

LOD
(µg/mL)

LOQ
(µg/mL)

RP-HPLC[4] Fexofenadine 10.72 0.1 - 50 0.02 0.05

Impurity B 11.99 0.1 - 50 0.02 0.05

Impurity A 14.01 0.1 - 50 0.02 0.05

Impurity C 16.53 0.1 - 50 0.02 0.05

Impurity D 21.23 0.1 - 50 0.02 0.05

RP-HPLC[8] Fexofenadine - 60 - 750 - -

Impurity A - 0.7 - 18.7 0.18 0.56

Impurity B - 0.7 - 18.7 0.12 0.48

RP-HPLC[7] Fexofenadine 3.3 31.5 - 500 3.5 10.1

Forced Degradation Studies
To establish the stability-indicating nature of the analytical method, fexofenadine is subjected to

various stress conditions.[4]

Protocol for Forced Degradation:

Acid Hydrolysis: Treat a fexofenadine solution (e.g., 500 µg/mL) with 0.5 N HCl and heat at

80°C for 4 hours.[4] Neutralize the solution before dilution and analysis.

Base Hydrolysis: Treat the fexofenadine solution with 0.5 N NaOH and heat at 80°C for 4

hours.[4] Neutralize before analysis.

Oxidative Degradation: Treat the fexofenadine solution with 3% v/v H₂O₂ at room

temperature or 60°C for 5 hours.[6][9]

Thermal Degradation: Expose solid fexofenadine powder to a temperature of 105°C for 24

hours.[6][10]
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Photolytic Degradation: Expose a fexofenadine solution to direct daylight for one week or UV

light (254 nm).[4]

Workflow for Forced Degradation Study

Stress Conditions

Fexofenadine Stock Solution
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Caption: Workflow of a forced degradation study for fexofenadine.

Table 2: Summary of Forced Degradation Results
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Stress Condition
% Recovery of
Fexofenadine

Degradation
Products Observed

Reference

Acid (0.5 N HCl, 80°C,

4h)
82.51%

Three degradation

peaks at tR 17.48,

19.62, 26.40 min

[4]

Base (0.5 N NaOH,

80°C, 4h)
89.54%

Two degradation

peaks
[4]

Oxidation (3% H₂O₂,

60°C, 5h)

Significant

degradation

Major unknown

product (N-oxide)
[6]

Thermal (105°C, 24h) Slight degradation
Minor degradation

peaks
[6]

Conclusion
The described HPLC and UPLC methods are demonstrated to be simple, accurate, and robust

for the separation and quantification of fexofenadine and its related impurities. The stability-

indicating methods are effective in separating the parent drug from its degradation products,

making them suitable for routine quality control analysis and stability studies of fexofenadine in

pharmaceutical formulations. The provided protocols offer a comprehensive guide for

researchers and drug development professionals working with fexofenadine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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